molecular formula C14H17NO2 B12314369 6-(Benzofuran-6-ylmethyl)-1,4-oxazepane

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane

Cat. No.: B12314369
M. Wt: 231.29 g/mol
InChI Key: TXGAAOVNSPRPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to an oxazepane ring, making it a unique and interesting compound for scientific research.

Preparation Methods

The synthesis of 6-(Benzofuran-6-ylmethyl)-1,4-oxazepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .

Scientific Research Applications

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane has several scientific research applications due to its unique structure and biological activities. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives have shown potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Additionally, these compounds are being explored for their potential use in treating various diseases, including cancer and viral infections .

Mechanism of Action

The mechanism of action of 6-(Benzofuran-6-ylmethyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with monoamine transporters and serotonin receptors, which play a crucial role in their biological activities . For example, they can act as serotonin-norepinephrine-dopamine reuptake inhibitors, leading to increased levels of these neurotransmitters in the brain . This mechanism is similar to that of other psychoactive compounds, making benzofuran derivatives potential candidates for treating neurological disorders.

Comparison with Similar Compounds

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane can be compared with other similar compounds, such as 6-(2-aminopropyl)benzofuran and 5-(2-aminopropyl)benzofuran . . The unique combination of the benzofuran and oxazepane rings in this compound sets it apart from these similar compounds, potentially offering distinct biological activities and applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

6-(1-benzofuran-6-ylmethyl)-1,4-oxazepane

InChI

InChI=1S/C14H17NO2/c1-2-13-3-5-17-14(13)8-11(1)7-12-9-15-4-6-16-10-12/h1-3,5,8,12,15H,4,6-7,9-10H2

InChI Key

TXGAAOVNSPRPOA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1)CC2=CC3=C(C=C2)C=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.